Rhodium hydroxide

概要

説明

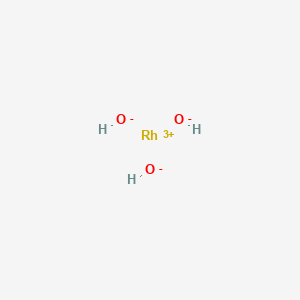

Rhodium (III) hydroxide is a chemical compound with the formula Rh(OH)3 . It is known for various compounds with hydroxide ligands . Some double hydroxides called rhodium (III) hydrogarnets are known to exist .

Synthesis Analysis

The Rhodium (III) hydrogarnets Ca3Rh2(OH)12 and Sr3Rh2(OH)12 crystallize as polycrystalline powders under hydrothermal conditions at 200 °C from RhCl3·3H2O and either Ca(OH)2 or Sr(OH)2 in either 12 M NaOH or KOH . If BaO2 is used as a reagent and the concentration of hydroxide increased to hydroflux conditions (excess NaOH) then single crystals of a new complex rhodium hydroxide, BaNaRh(OH)6, are formed in a phase-pure sample, with sodium included from the flux .Molecular Structure Analysis

Rhodium hydroxide has a molecular formula of HORh . Its average mass is 153.928 Da and its monoisotopic mass is 153.913727 Da .Chemical Reactions Analysis

Rhodium and iridium catalysts are used for organic synthesis . They are used in hydrosilylation reactions, which encompass a diverse range of catalytic transformations wherein a Si–H bond is added to an unsaturated functional group .Physical And Chemical Properties Analysis

Rhodium hydroxide has a molecular formula of H3O3Rh . It has an average mass of 153.928 Da and a monoisotopic mass of 153.913727 Da . Rhodium does not form oxides even on heating . It absorbs oxygen from the atmosphere when heated to its melting point but desorbs the same on solidification . Rhodium is resistant to the attacks by most of the acids .科学的研究の応用

Catalysis and Reaction Studies

Rhodium hydroxide has been extensively studied for its applications in various catalytic processes. One such application is in the hydrogenation of carbon monoxide and carbon dioxide, where it acts as a catalyst. This process involves the formation of a catalytically active carbonaceous deposit on the rhodium surface, which significantly influences the reaction rates and product distributions (Sexton, 1977).

Another application is in the field of organometallic chemistry and catalysis, where rhodium chemistry is crucial. Rhodium-catalyzed reactions such as hydroformylation of alkenes and carbonylation of methanol to acetic acid are significant for industrial processes. In this context, Rhodium NMR spectroscopy has been a valuable analytical tool for studying these reactions (Ernsting, Gaemers, & Elsevier, 2004).

Material Science and Oxide Formation

Rhodium oxides, including those formed from rhodium hydroxide, have been subject to material science research. Studies have shown that the most stable oxide of rhodium under normal pressure is orthorhombic β-Rh2O3. This research offers insights into the thermal stability and decomposition of rhodium compounds, which is crucial for various industrial applications (Bayer & Wiedemann, 1976).

Electrochemistry and Surface Studies

In the field of electrochemistry, rhodium hydroxide has been studied for its behavior in base under potential cycling conditions. These studies help understand the formation and reactivity of hydrous oxide films on rhodium, which are significant for developing electrochemical sensors and other related technologies (Burke & O'Sullivan, 1978).

Environmental Chemistry

Research on the solubility and migration ability of rhodium in natural conditions offers valuable information on its environmental impact. This research is critical for understanding the behavior of rhodium in ecosystems and its potential environmental risks (Koshcheeva, Kubrakova, Korsakova, & Tyutyunnik, 2016).

作用機序

Safety and Hazards

将来の方向性

Rhodium is expected to trade at 4578.74 USD/t oz. by the end of this quarter . Looking forward, it is estimated to trade at 4193.05 in 12 months time . The Rhodium Climate Outlook provides probabilistic projections of the likely evolution of global emissions and temperature rise through the end of the century .

特性

IUPAC Name |

rhodium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O.Rh/h3*1H2;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEDZFORYFITAF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Rh+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3Rh | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80944256 | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.928 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rhodium hydroxide | |

CAS RN |

21656-02-0 | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21656-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021656020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodium hydroxide (Rh(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rhodium(III) hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80944256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。